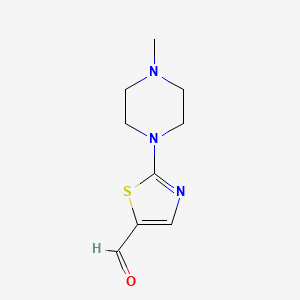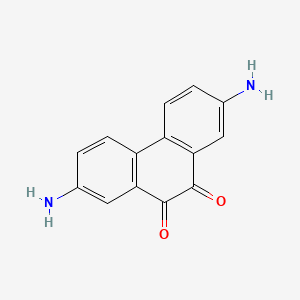
4-Méthyl-3,5-bis(trifluorométhyl)aniline
Vue d'ensemble
Description
4-Methyl-3,5-bis(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C9H7F6N and its molecular weight is 243.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3,5-bis(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3,5-bis(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Réactif de Départ: La 4-méthyl-3-(trifluorométhyl)aniline sert de réactif de départ précieux dans la synthèse d'autres composés. Par exemple, elle peut être utilisée pour créer le tert-butyl 4-méthyl-3-(trifluorométhyl)phénylcarbamate .
- Bloc de Construction: Les chercheurs utilisent ce composé comme bloc de construction synthétique pour construire des molécules plus complexes .
- La 4-méthyl-3,5-bis(trifluorométhyl)aniline participe à la synthèse de la N-[2-hydroxy-1-naphtylidène]-3,5-bis(trifluorométhyl)aniline, une base de Schiff. Les bases de Schiff trouvent des applications en chimie de coordination, en catalyse et en science des matériaux .
- Par le biais de réactions d'hydroamination catalysées par le titane, ce composé contribue à la synthèse de la N-1-phényléthyl-3,5-bis(trifluorométhyl)aniline . De telles réactions sont essentielles dans la création de structures organiques diverses.
Synthèse Organique et Chimie Médicinale
Formation de Bases de Schiff
Réactions d'Hydroamination
Mécanisme D'action
Target of Action
It’s worth noting that anilines, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that anilines can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
Anilines are often involved in the modulation of enzymatic activities and can influence various biochemical pathways .
Pharmacokinetics
The compound’s trifluoromethyl groups might influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Anilines can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-3,5-bis(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
4-Methyl-3,5-bis(trifluoromethyl)aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
The effects of 4-Methyl-3,5-bis(trifluoromethyl)aniline on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. The compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been shown to upregulate genes associated with antioxidant defenses, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 4-Methyl-3,5-bis(trifluoromethyl)aniline exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-3,5-bis(trifluoromethyl)aniline have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic activity and stress response pathways .
Dosage Effects in Animal Models
The effects of 4-Methyl-3,5-bis(trifluoromethyl)aniline vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses and improve overall cellular function. At higher doses, it can exhibit toxic effects, including oxidative damage and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-Methyl-3,5-bis(trifluoromethyl)aniline is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Methyl-3,5-bis(trifluoromethyl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of 4-Methyl-3,5-bis(trifluoromethyl)aniline is critical for its activity and function. It is often found in the cytoplasm and mitochondria, where it can interact with key enzymes and regulatory proteins. Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby modulating its biochemical effects .
Propriétés
IUPAC Name |
4-methyl-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(8(10,11)12)2-5(16)3-7(4)9(13,14)15/h2-3H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWFVMIGHVNJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371173 | |
| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-67-5 | |
| Record name | 4-methyl-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-1,3-diphenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B1597584.png)
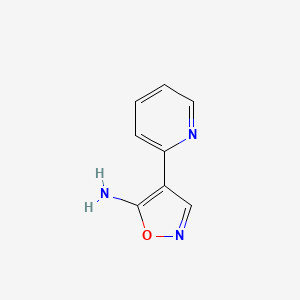
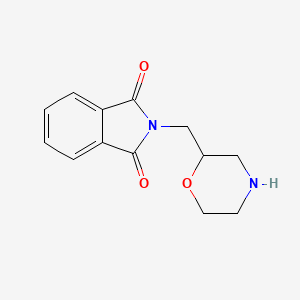
![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)

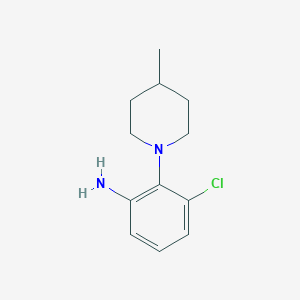
![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/new.no-structure.jpg)
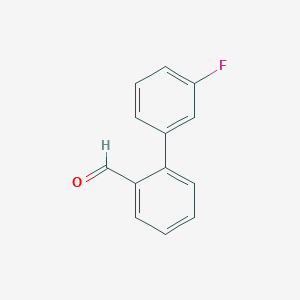

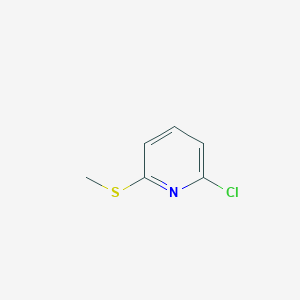
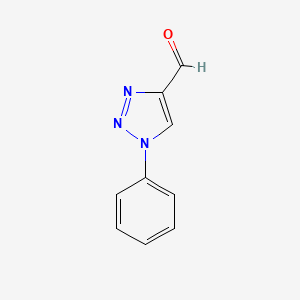
![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)
